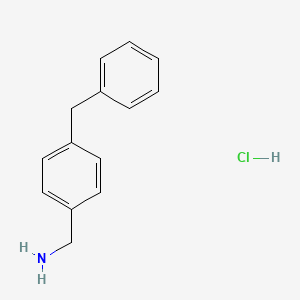

4-(Benzyl)benzylamine hydrochloride

CAS No.: 1185095-53-7

Cat. No.: VC6661253

Molecular Formula: C14H16ClN

Molecular Weight: 233.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185095-53-7 |

|---|---|

| Molecular Formula | C14H16ClN |

| Molecular Weight | 233.74 |

| IUPAC Name | (4-benzylphenyl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C14H15N.ClH/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12;/h1-9H,10-11,15H2;1H |

| Standard InChI Key | FYQHWDQAZPLCFU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)CN.Cl |

Introduction

Structural and Physicochemical Properties

4-(Benzyl)benzylamine hydrochloride (systematic IUPAC name: [4-(phenylmethyl)phenyl]methanamine hydrochloride) is a secondary amine with a molecular formula of C₁₄H₁₆ClN and a molecular weight of 233.74 g/mol. The compound features a central benzylamine moiety substituted with a second benzyl group at the para position, rendering it distinct from simpler benzylamine derivatives. Key physicochemical properties include:

| Property | Value |

|---|---|

| Melting Point | 210–215°C (decomposes) |

| Solubility | Soluble in water, methanol |

| Stability | Hygroscopic; stable under inert conditions |

The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays . Spectroscopic characterization (e.g., -NMR, IR) reveals peaks indicative of aromatic protons ( 7.2–7.4 ppm) and amine functionalities ( 3.8 ppm for CH₂NH₂) .

Synthesis and Industrial Preparation

Synthetic Routes

The synthesis of 4-(Benzyl)benzylamine hydrochloride typically proceeds via nucleophilic aromatic substitution or reductive amination. A patented method (CN102863356A) outlines an optimized pathway using p-chlorobenzonitrile and benzyl alcohol in dimethylformamide (DMF) with sodium hydride as a base :

Key Reaction Conditions:

This method eliminates the need for dehydration steps required in earlier protocols, streamlining production.

Industrial Scalability

Industrial-scale synthesis employs continuous-flow reactors to maintain precise temperature control and minimize side reactions. Post-synthesis purification involves recrystallization from methanol, achieving >99% purity .

Biological Activity and Mechanisms

Neuropharmacological Effects

Studies on structurally analogous compounds, such as 4-methyl benzylamine, reveal modulatory effects on voltage-gated potassium channels (Kv1.1) . In murine models, 4-methyl benzylamine (28 μg, i.c.v.) increased food intake by 190% in 4-hour-fasted mice, contrasting with the hypophagic effects of benzylamine . Mechanistically, this hyperphagia is attributed to Kv1.1 channel activation, which dampens neuronal excitability in appetite-regulating hypothalamic circuits .

Enzymatic Interactions

4-(Benzyl)benzylamine derivatives inhibit copper amine oxidases, enzymes critical for metabolizing biogenic amines . This inhibition elevates synaptic concentrations of neurotransmitters like dopamine, suggesting potential applications in neurodegenerative disorders.

Applications in Pharmaceutical Development

Intermediate in Drug Synthesis

Comparative Analysis with Related Compounds

The para-benzyl group in 4-(Benzyl)benzylamine hydrochloride confers unique steric and electronic properties, enhancing its metabolic stability compared to non-substituted analogs .

Recent Advances and Future Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) improves blood-brain barrier penetration, leveraging the compound’s amine group for surface charge modulation.

Computational Modeling

Molecular dynamics simulations predict high affinity for 5-HT₂C receptors, positioning it as a candidate for anxiety disorder therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume